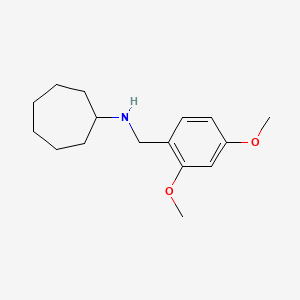
N-2-adamantyl-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-2-chloro-4-methylbenzamide, also known as ADBAC, is a chemical compound that has been extensively studied for its potential applications in various fields. ADBAC belongs to the family of quaternary ammonium compounds (QACs), which are widely used as disinfectants, preservatives, and surfactants. In
科学的研究の応用
N-2-adamantyl-2-chloro-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antimicrobial properties and can be used as a disinfectant for surfaces and medical equipment. In agriculture, this compound can be used as a pesticide to control the growth of fungi and bacteria. In environmental science, this compound can be used to treat wastewater and control the growth of algae in water bodies.
作用機序
The mechanism of action of N-2-adamantyl-2-chloro-4-methylbenzamide involves the disruption of the cell membrane of microorganisms. This compound is a cationic compound that interacts with the negatively charged cell membrane of microorganisms, leading to the disruption of the membrane and subsequent cell death. This mechanism of action makes this compound an effective disinfectant and pesticide.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and minimal effects on human health. However, prolonged exposure to this compound can cause skin irritation and respiratory problems. This compound has also been shown to have minimal effects on the environment, with low toxicity to aquatic organisms.
実験室実験の利点と制限
N-2-adamantyl-2-chloro-4-methylbenzamide has several advantages for lab experiments, including its low cost, high stability, and broad-spectrum antimicrobial activity. However, this compound has limitations, including its potential for toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on N-2-adamantyl-2-chloro-4-methylbenzamide, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in nanotechnology and drug delivery, and the exploration of its effects on the environment and human health. Additionally, further research is needed to understand the long-term effects of this compound exposure and to develop safer alternatives for disinfection and pest control.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicine, agriculture, and environmental science. Its mechanism of action involves the disruption of the cell membrane of microorganisms, making it an effective disinfectant and pesticide. While this compound has several advantages for lab experiments, careful handling and disposal are necessary due to its potential for toxicity. Further research is needed to understand the long-term effects of this compound exposure and to develop safer alternatives for disinfection and pest control.
合成法
The synthesis of N-2-adamantyl-2-chloro-4-methylbenzamide involves the reaction between 2-chloro-4-methylbenzoic acid and 2-adamantanamine hydrochloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
特性
IUPAC Name |
N-(2-adamantyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-10-2-3-15(16(19)4-10)18(21)20-17-13-6-11-5-12(8-13)9-14(17)7-11/h2-4,11-14,17H,5-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFDSGJUDNXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone](/img/structure/B5729710.png)


![ethyl 2-{1-[4-(1-piperidinyl)phenyl]ethylidene}hydrazinecarboxylate](/img/structure/B5729721.png)
![N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5729729.png)
![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)

![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)



![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)
